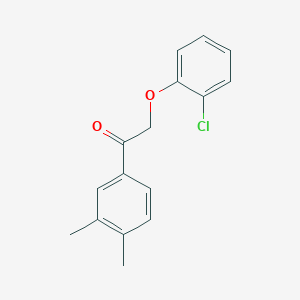
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(8-QUINOLYLOXY)PHENYL CYANIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(8-QUINOLYLOXY)PHENYL CYANIDE is a complex organic compound that features a benzotriazole moiety, a quinoline ring, and a benzene ring with two cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(8-QUINOLYLOXY)PHENYL CYANIDE typically involves multiple steps, starting with the preparation of the benzotriazole and quinoline intermediates. The benzotriazole fragment can be synthesized from 1H-benzotriazole, which is known for its excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of radicals . The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
The final step involves the coupling of the benzotriazole and quinoline intermediates with a benzene ring containing two cyano groups. This can be achieved through nucleophilic substitution reactions under controlled conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(8-QUINOLYLOXY)PHENYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(8-QUINOLYLOXY)PHENYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer, antibacterial, or antiviral agent.
Industry: Used in the development of new materials, such as corrosion inhibitors and UV filters.
Wirkmechanismus
The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(8-QUINOLYLOXY)PHENYL CYANIDE involves its interaction with molecular targets in biological systems. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . The quinoline ring can also interact with DNA and proteins, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotriazole: Known for its versatility in synthetic chemistry and applications as a corrosion inhibitor and UV filter.
Quinoline: Widely used in the synthesis of pharmaceuticals and as a building block for more complex molecules.
Benzonitrile: Used as a precursor in the synthesis of various organic compounds.
Uniqueness
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(8-QUINOLYLOXY)PHENYL CYANIDE is unique due to its combination of benzotriazole, quinoline, and benzene rings with cyano groups. This unique structure imparts specific electronic and steric properties that make it valuable for various applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C23H12N6O |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
4-(benzotriazol-1-yl)-5-quinolin-8-yloxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C23H12N6O/c24-13-16-11-20(29-19-8-2-1-7-18(19)27-28-29)22(12-17(16)14-25)30-21-9-3-5-15-6-4-10-26-23(15)21/h1-12H |
InChI-Schlüssel |
CIVUIMKTBGAJBH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)OC4=CC=CC5=C4N=CC=C5 |
Kanonische SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)OC4=CC=CC5=C4N=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone](/img/structure/B339316.png)


![Methyl 4-[2-(4-fluorophenyl)-2-oxoethoxy]benzoate](/img/structure/B339324.png)
![Methyl 4-[2-(3,4-dimethylphenyl)-2-oxoethoxy]benzoate](/img/structure/B339326.png)
![Methyl 4-[2-(4-chlorophenyl)-2-oxoethoxy]benzoate](/img/structure/B339327.png)

